(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide
Description
This compound belongs to the α-cyanoacrylamide class, characterized by a central (2E)-prop-2-enamide backbone with a cyano group at position 2, a 5-(3-chlorophenyl)furan-2-yl substituent at position 3, and a 3-methoxyphenyl amide group. Its molecular formula is C₂₁H₁₄ClN₃O₃, with a calculated molecular weight of 407.81 g/mol.
Properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-26-18-7-3-6-17(12-18)24-21(25)15(13-23)11-19-8-9-20(27-19)14-4-2-5-16(22)10-14/h2-12H,1H3,(H,24,25)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWZOIUQFBRNU-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using a chlorobenzene derivative.
Addition of the cyano group: This can be done through a nucleophilic substitution reaction.
Coupling with the methoxyphenyl group: This final step may involve a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert the cyano group to an amine.
Substitution: Halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Variations
The compound’s uniqueness lies in its substitution pattern:
- Furan substituent : 5-(3-chlorophenyl) group.
- Amide substituent : 3-methoxyphenyl.
Comparisons with similar compounds highlight how modifications to these groups alter physicochemical and biological properties.
Comparative Data Table
Analysis of Substituent Effects
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and bromo (Br) substituents (e.g., ) increase electrophilicity, enhancing reactivity in nucleophilic environments. Chlorine (Cl) in the target compound moderates electron withdrawal, balancing stability and reactivity .
- Electron-Donating Groups (EDGs) :
- Methoxy (OCH₃) in the target compound improves solubility and may influence binding interactions via hydrogen bonding .
Biological Activity
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a furan ring, a cyano group, and aromatic substituents. Its molecular formula is , and it can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and influence various signaling pathways, which can result in significant biological effects such as:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways, potentially involving caspase activation and mitochondrial dysfunction.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Research Findings
Several studies have investigated the biological activities of this compound. Below are some key findings:
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in various cancer cell lines. Induced apoptosis via mitochondrial pathways. |
| 2 | Antimicrobial Activity | Showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. |
| 3 | Mechanistic Studies | Identified interactions with specific enzymes involved in cancer metabolism, suggesting a dual role in both direct cytotoxicity and metabolic modulation. |
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
- Antimicrobial Testing : In another investigation, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
